
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Overview
Description
This compound (CAS: 939981-37-0, molecular formula: C₄₀H₄₉Cl₂N₅O₄) is a small-molecule antagonist of the MDM2-p53 interaction, designed to reactivate the tumor suppressor p53 in cancer cells . Structurally, it features:
- A chiral imidazoline core ((4R,5S)-configuration) with 4,5-bis(4-chlorophenyl) and methyl groups, critical for MDM2 binding .
- A 4-(tert-butyl)-2-ethoxyphenyl substituent at position 2 of the imidazole, enhancing hydrophobic interactions .
- A piperazine-carbonyl linker and terminal morpholinoethanone group, improving solubility and pharmacokinetic properties .
Its mechanism involves occupying the p53-binding pocket of MDM2, thereby stabilizing p53 and inducing apoptosis in cancer cells . The compound is part of the Nutlin analog family, with modifications aimed at optimizing binding affinity and metabolic stability compared to earlier derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p53 and MDM2 proteins-interaction-inhibitor racemic typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the reaction of a substituted imidazoline with phosgene to form a carbamoyl chloride intermediate. This intermediate is then treated with piperazine and a solution of hydrogen chloride in ether to yield the racemic inhibitor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, large-scale production may require the development of efficient and scalable reaction conditions, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
The p53 and MDM2 proteins-interaction-inhibitor racemic primarily undergoes substitution reactions during its synthesis. The key steps involve the formation of carbamoyl chloride and its subsequent reaction with piperazine .
Common Reagents and Conditions
Phosgene: Used to form the carbamoyl chloride intermediate.
Piperazine: Reacts with the carbamoyl chloride to form the final product.
Hydrogen chloride in ether: Used to facilitate the final coupling reaction.
Major Products
The major product of these reactions is the racemic inhibitor, which is a mixture of two enantiomers. These enantiomers can be separated and purified to obtain the desired compound with high enantiomeric purity .
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Molecular Formula : C40H50Cl2N4O4
- Molecular Weight : 721.77 g/mol
- IUPAC Name : tert-butyl 2-(4-((4R,5S)-2-(4-(tert-butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)acetate
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that the piperazine moiety enhances the compound's binding affinity to cancer cell receptors.
Case Study
A study published in a peer-reviewed journal highlighted the efficacy of similar imidazole derivatives in targeting breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary data suggest that it could be effective against various bacterial strains due to its interaction with bacterial cell membranes.
Case Study
In vitro studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into its use as an antibiotic or adjunct therapy in treating infections .
Neuropharmacological Effects
The morpholino group in the structure suggests potential neuropharmacological applications. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, particularly in anxiety and depression models.
Case Study
Research has indicated that piperazine derivatives can modulate serotonin receptors, which may lead to anxiolytic effects. A study involving animal models demonstrated reduced anxiety-like behavior following administration of similar compounds .
Data Table: Summary of Research Findings
Mechanism of Action
The p53 and MDM2 proteins-interaction-inhibitor racemic exerts its effects by binding to the p53-binding domain of MDM2. This binding disrupts the interaction between p53 and MDM2, preventing the ubiquitination and degradation of p53. As a result, p53 levels increase, leading to the activation of its tumor-suppressive functions, including cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations:
Binding Affinity: The target compound (IC₅₀ = 18 nM) shows comparable potency to Nutlin-3a (14 nM) but superior activity to non-chlorinated analogs (e.g., 220 nM for the phenyl-substituted derivative) . The bis(4-chlorophenyl) groups are critical for hydrophobic interactions with MDM2’s Leu54 and Trp23 residues .
Solubility: The morpholinoethanone moiety in the target compound improves aqueous solubility (5.2 µg/mL) over Nutlin-3a (2.8 µg/mL), likely due to increased polarity .
Selectivity : Unlike MI-219, which incorporates a trifluoromethyl group for enhanced selectivity, the target compound relies on bulkier tert-butyl and ethoxy groups to minimize off-target effects .
Pharmacokinetic and Therapeutic Comparisons
- Metabolic Stability : The tert-butyl group in the target compound reduces oxidative metabolism in liver microsomes (t₁/₂ = 45 min) compared to Nutlin-3a (t₁/₂ = 28 min) .
- In Vivo Efficacy: In xenograft models, the target compound achieves tumor growth inhibition (TGI) of 72% at 50 mg/kg, outperforming Nutlin-3a (TGI = 65% at same dose) .
- Toxicity : The bis(4-chlorophenyl) groups may contribute to higher hepatotoxicity (ALT elevation at 100 mg/kg) compared to MI-219 .
Research Tools and Validation
- Crystallography : SHELX and ORTEP software were used to resolve the compound’s binding mode with MDM2, confirming the (4R,5S) stereochemistry’s role in displacing p53 .
- Similarity Analysis: Tanimoto coefficients (based on ) indicate ~85% structural similarity with Nutlin-3a, primarily differing in the ethoxy/methoxy and morpholino groups .
Biological Activity
The compound 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone is a complex chemical structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Information
- IUPAC Name : tert-butyl 2-(4-((4R,5S)-2-(4-(tert-butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)acetate
- Molecular Formula : C40H50Cl2N4O4
- Molecular Weight : 721.77 g/mol
- Purity : 95%
The biological activity of this compound may involve several mechanisms:
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. For instance, derivatives of imidazole and piperazine have shown significant cytotoxic effects on human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) with IC50 values in the micromolar range .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activities. For instance, certain triazole derivatives exhibited notable antibacterial effects against common pathogens . The specific compound under review may share these properties due to structural similarities.
- Enzyme Inhibition : Research indicates that compounds targeting phospholipases can lead to significant biological responses. The inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with the modulation of drug-induced phospholipidosis, which may be relevant for the compound .
Case Study 1: Anticancer Activity
A study evaluated a series of imidazole derivatives against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 27 μM. This suggests that the compound may be a promising candidate for further development in cancer therapeutics .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 27 |
Compound B | HCT-116 | 6.2 |
Compound C | T47D | 43.4 |
Case Study 2: Antimicrobial Activity
Research on structurally related compounds indicated potent antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Compound | Pathogen | Activity |
---|---|---|
Compound D | Mycobacterium tuberculosis | Moderate |
Compound E | Staphylococcus aureus | High |
Compound F | Escherichia coli | Low |
Properties
IUPAC Name |
2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZBZZRLUQDRII-PVXQIPPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678914 | |
Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939983-14-9 | |
Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.